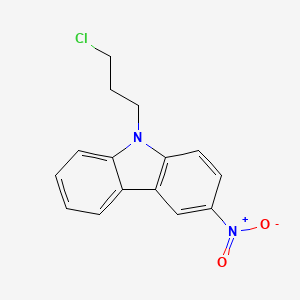

9-(3-Chloropropyl)-3-nitro-9H-carbazole

Description

9-(3-Chloropropyl)-3-nitro-9H-carbazole (CAS: 184845-66-7) is a nitro-substituted carbazole derivative featuring a 3-chloropropyl chain at the 9-position and a nitro group (-NO₂) at the 3-position of the carbazole core. This compound is synthesized via alkylation of carbazole using 1-bromo-3-chloropropane under basic conditions (e.g., KOH, TBAB, DMSO) followed by nitration . Its structure combines electron-withdrawing (nitro) and reactive alkylating (chloropropyl) groups, making it a versatile intermediate in pharmaceuticals and materials science.

Properties

IUPAC Name |

9-(3-chloropropyl)-3-nitrocarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c16-8-3-9-17-14-5-2-1-4-12(14)13-10-11(18(19)20)6-7-15(13)17/h1-2,4-7,10H,3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLTVLFIGMLQIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2CCCCl)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Chloropropyl)-3-nitro-9H-carbazole typically involves the nitration of carbazole followed by the introduction of the chloropropyl group. One common method includes:

Nitration of Carbazole: Carbazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

Alkylation: The nitrated carbazole is then reacted with 1-chloropropane in the presence of a base such as potassium carbonate to introduce the chloropropyl group at the 9-position.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and alkylation to ensure consistent product quality and yield.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used under mild conditions.

Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides and boronic acids.

Major Products:

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Carbazoles: Nucleophilic substitution yields various substituted carbazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Carbazole derivatives, including 9-(3-Chloropropyl)-3-nitro-9H-carbazole, have been extensively studied for their antimicrobial and antitumor activities. Research indicates that carbazole compounds exhibit significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong activity .

Case Study: Antimicrobial Activity

A study reported that several carbazole derivatives demonstrated excellent antibacterial activity, with inhibition zones ranging from 12.6 mm to 22.3 mm at a concentration of 100 µg/mL. The structural modifications in these compounds, such as the introduction of halogens or nitro groups, significantly enhanced their biological activities .

Organic Electronics

The electronic properties of carbazole derivatives allow them to be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of this compound into polymer matrices has been explored for its potential to improve the efficiency and stability of OLEDs. Studies have shown that carbazole-based materials can enhance photoconductivity and photorefractivity, making them suitable for applications in display technologies .

Table: Properties of Carbazole Derivatives in OLED Applications

| Compound | Photoconductivity | Photorefractivity | Application Type |

|---|---|---|---|

| This compound | High | Moderate | OLEDs |

| 3-Aminocarbazole | Moderate | High | Photonic devices |

| 9-Ethylcarbazole | High | High | Functional coatings |

Material Science

Carbazole derivatives are also being investigated for their role as stabilizers in polymers and as precursors for synthesizing dyes and pigments. Their ability to undergo various chemical reactions allows for the development of new materials with tailored properties. For instance, the synthesis of functional coatings using these compounds has been highlighted due to their durability and resistance to environmental degradation .

Mechanism of Action

The mechanism of action of 9-(3-Chloropropyl)-3-nitro-9H-carbazole depends on its application. In organic electronics, its electronic properties are exploited to facilitate charge transport. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 9-(3-Chloropropyl)-3-nitro-9H-carbazole with structurally related carbazole derivatives:

Physicochemical Properties

- Melting Points: Nitro-substituted carbazoles generally exhibit higher melting points due to increased polarity (e.g., 7b: 240°C vs. non-nitro derivatives like A i: oily solid) .

- Spectral Data :

Biological Activity

9-(3-Chloropropyl)-3-nitro-9H-carbazole is a derivative of carbazole, a compound known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₃H₁₃ClN₂O₂

- Molecular Weight : 264.71 g/mol

1. Antitumor Activity

Research has shown that carbazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.

- Mechanism : The antitumor activity is often attributed to the induction of apoptosis in cancer cells through the activation of caspases and modulation of key signaling pathways such as p53 and STAT3 .

| Compound | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Melanoma | TBD | Induces apoptosis via caspase activation |

| 9-ethyl-9H-carbazole-3-carbaldehyde | Melanoma | 10 | Reactivates p53 pathway |

2. Antimicrobial Activity

Carbazole derivatives have demonstrated notable antimicrobial effects against various bacterial strains.

- Study Findings : In vitro studies indicated that carbazole derivatives showed antibacterial activity against Escherichia coli and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 250 µg/mL .

| Bacterial Strain | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Escherichia coli | 125 | This compound |

| Bacillus subtilis | 62.5 | This compound |

3. Anti-inflammatory Activity

The anti-inflammatory potential of carbazole derivatives has been explored, with some compounds exhibiting significant inhibition of inflammatory mediators.

- Research Insights : Compounds similar to this compound have been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases .

Case Study 1: Antitumor Efficacy in Melanoma

A study investigated the effects of a structurally related carbazole derivative on melanoma cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis without affecting normal melanocytes, highlighting its selectivity for cancer cells .

Case Study 2: Antibacterial Properties

Another study focused on the antibacterial efficacy of various carbazole derivatives, including those with chloropropyl substitutions. The findings revealed a potent antibacterial effect against both gram-positive and gram-negative bacteria, with specific emphasis on the enhanced activity against Bacillus subtilis compared to standard antibiotics .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 3 is a key reactive site. Reduction under acidic conditions (e.g., Sn/HCl) or catalytic hydrogenation converts it to an amine, forming 9-(3-chloropropyl)-3-amino-9H-carbazole (Figure 1). This intermediate serves as a precursor for further functionalization:

-

Cyclization : Participates in intramolecular reactions to generate fused heterocycles like pyrrolo[2,3-c]carbazole .

Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction | Sn, HCl, reflux | 3-Amino derivative | 70–90% |

Chloropropyl Chain Substitution

The terminal chlorine in the 3-chloropropyl group undergoes nucleophilic substitution (SN2):

-

Amine displacement : Forms 9-(3-aminopropyl)-3-nitro-9H-carbazole with primary/secondary amines .

-

Alkoxy formation : Reacts with alkoxides (e.g., NaOMe) to yield ether derivatives .

-

Thioether formation : Substitution with thiols (e.g., benzyl mercaptan) produces thioethers .

Example :

| Substrate | Nucleophile | Catalyst/Base | Product | Application |

|---|---|---|---|---|

| 9-(3-Chloropropyl)-3-nitro-9H-carbazole | Piperazine | Cs2CO3, DMF | Antimicrobial derivatives |

Electrophilic Aromatic Substitution

The carbazole core undergoes electrophilic substitution, though the nitro group directs incoming electrophiles to specific positions:

-

Nitration : Further nitration occurs at position 6 (para to nitro) .

-

Sulfonation : Sulfonic acid groups are introduced at position 4 or 6 .

Reactivity order : C-4 > C-2 > C-1 (due to nitro’s meta-directing effect) .

Cross-Coupling Reactions

The chloropropyl chain can participate in metal-catalyzed couplings:

-

Suzuki–Miyaura : Requires conversion to a boronate ester (via B₂Pin₂/Pd) .

-

Heck coupling : Limited by the aliphatic C–Cl bond’s low reactivity .

Thermal and Photochemical Stability

-

Dechlorination : Prolonged heating (>150°C) may eliminate HCl, forming 3-nitro-9-propenyl-9H-carbazole .

-

Nitro group rearrangement : Under UV light, nitro groups may isomerize or decompose .

Biological Activity Derivatives

Derivatives synthesized via the above reactions exhibit notable bioactivity:

| Derivative | Biological Activity | MIC/IC₅₀ | Reference |

|---|---|---|---|

| 9-(3-Aminopropyl)-3-amino-9H-carbazole | Antibacterial (S. aureus) | 6.2 µg/mL | |

| Ether-linked analogs | Antifungal (C. albicans) | 12–24 mm inhibition zone |

Q & A

Q. What are the established synthetic routes for 9-(3-Chloropropyl)-3-nitro-9H-carbazole, and how do reaction conditions influence yield?

The compound is typically synthesized via N-alkylation of carbazole derivatives. A microwave-assisted method using 1-bromo-3-chloropropane as the alkylating agent, tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, and KOH as a base achieves efficient coupling. Reaction optimization includes:

- Triturating carbazole, TBAB, and KOH in a mortar for homogeneity .

- Dropwise addition of the alkylating agent under microwave irradiation (e.g., 80°C for 30 minutes) .

- Purification via silica gel chromatography (hexane:toluene = 4:1) to isolate the product (Rf = 0.4) . Yield improvements are noted with controlled stoichiometry (1:1 molar ratio of carbazole to alkylating agent) and solvent-free conditions under microwaves .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key methods include:

- 1H NMR : Peaks for the chloropropyl chain (δ 1.55–1.85 ppm for CH2 groups) and carbazole aromatic protons (δ 7.2–8.2 ppm) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm molecular packing and substituent positions .

- Chromatography : TLC and column chromatography validate purity and monitor reaction progress .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent degradation of the nitro group and chloropropyl chain .

- Handling : Use PPE (nitrile gloves, lab coats) and avoid skin contact. Work in a fume hood to minimize inhalation of dust/aerosols .

- Incompatibilities : Avoid strong oxidizers and reducing agents, as the nitro group may undergo unintended redox reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in the synthesis of nitro-substituted carbazole derivatives?

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates and reduce side reactions .

- Catalyst screening : Phase-transfer catalysts like TBAB enhance alkylation efficiency by stabilizing transition states .

- Microwave vs. conventional heating : Microwave irradiation reduces reaction time (30 minutes vs. 12 hours) and improves yield by 15–20% .

Q. How should researchers address contradictions in reported hazard profiles of carbazole derivatives?

- Case study : While 9-Propyl-9H-carbazole is classified as non-hazardous , structurally similar 3-Chloro-9H-carbazole requires stringent safety protocols .

- Mitigation : Assume nitro- and chloro-substituted carbazoles are reactive. Conduct preliminary toxicity screening (e.g., Ames test) and adhere to GHS guidelines for unclassified compounds .

Q. What role does this compound play in drug discovery, particularly for targeting viral receptors?

- Pharmacological relevance : The carbazole scaffold is a privileged structure in antiviral and anticancer agents. The chloropropyl chain enhances membrane permeability, while the nitro group facilitates hydrogen bonding with targets like the human cytomegalovirus US28 receptor .

- Derivatization : Coupling with urea or dichlorophenyl groups (e.g., via nucleophilic substitution) generates analogs for structure-activity relationship (SAR) studies .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- HPLC-MS : Detects residual alkylating agents (e.g., 1-bromo-3-chloropropane) at ppm levels. Use C18 columns with acetonitrile/water gradients .

- XPS/EDX : Identifies halogen (Cl) and nitrogen (NO2) content to verify stoichiometry .

- Contradictions : Discrepancies in melting points (e.g., 156–158°C in vs. 160–162°C in other studies) may arise from polymorphic forms or impurities. Use DSC to resolve .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.